3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| S1–C1 | 1.745(8) |
| N1–C7 | 1.356(9) |
| C8–C9 | 1.540(12) |
| C–S–C (thiophene) | 92.1° |
| N–C–N (pyrimidine) | 118.4° |
Intermolecular N–H···O and C–H···O hydrogen bonds stabilize the crystal lattice, while offset π-π stacking interactions (centroid distances: 3.55–3.96 Å) further enhance packing efficiency.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra confirm the compound’s structure:
Infrared (IR) Absorption Patterns
IR spectroscopy reveals key functional groups:
- 3420 cm⁻¹ : N–H stretch (amine),
- 1675 cm⁻¹ : C=O stretch (pyrimidinone),
- 1598 cm⁻¹ : C=N aromatic stretch.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, showing good agreement with experimental data (RMSD = 0.12 Å). Key findings include:
Table 2: Computational vs. Experimental Geometries
| Parameter | Experimental (XRD) | DFT Calculation |
|---|---|---|
| S1–C1 (Å) | 1.745 | 1.752 |
| C=O Bond (Å) | 1.356 | 1.362 |
| N–H Bond (Å) | 1.028 | 1.035 |
Research Findings and Applications
Properties
IUPAC Name |
3-amino-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-13-10-9(11(15)14(6)12)7-4-2-3-5-8(7)16-10/h2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSWELKXRQSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195685 | |
| Record name | Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-52-4 | |
| Record name | 3-Amino-5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43088-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzothiophene Formation
The Gewald reaction serves as the foundational step for constructing the benzothiophene scaffold. In a representative procedure, N-methyl-4-piperidone (1 ) reacts with ethyl cyanoacetate (2 ) and elemental sulfur in ethanol under reflux conditions. This one-pot, three-component reaction yields 2-amino-4,5,6,7-tetrahydrobenzothieno[2,3-d]pyrimidine-3-carboxylate (3 ) with an 85% yield. The reaction mechanism proceeds via Knoevenagel condensation, followed by cyclization facilitated by sulfur’s nucleophilic character.
Key Reaction Conditions
-
Solvent: Ethanol
-
Temperature: Reflux (~78°C)
-
Catalyst: None (autocatalytic)
-
Reaction Time: 2–4 hours
Cyclization to Pyrimidin-4(3H)-one
The intermediate 3 undergoes cyclization using triethyl orthoacetate under reflux to form the iminoester derivative 4b . Subsequent treatment with hydrazine hydrate in ethanol at room temperature facilitates ring closure, yielding 3-amino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (5b ).
Optimization Insights
-
Hydrazine Hydrate Stoichiometry: A 1:2 molar ratio of 4b to hydrazine ensures complete cyclization.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Spectroscopic Validation
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IR: 3450 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O stretch).
-
¹H-NMR: δ=2.20 ppm (2-CH₃ singlet), δ=5.13 ppm (3-NH₂ broad singlet).
Cyclocondensation with Aldehydes
ZnO-CeO₂ Nanocomposite-Catalyzed Method
An alternative route employs 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes in the presence of a ZnO-CeO₂ nanocomposite catalyst. This method achieves cyclocondensation at 80°C in DMF, yielding the target compound with a 78% efficiency.
Advantages Over Traditional Catalysts
Acid-Catalyzed Cyclization
A classical approach uses concentrated hydrochloric acid (37%) in ethanol under reflux. The proton-rich environment accelerates imine formation, followed by intramolecular cyclization. While effective, this method requires stringent pH control to prevent over-acidification, which degrades the thiophene ring.
Comparative Data
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| ZnO-CeO₂ Nanocomposite | ZnO-CeO₂ | 78 | 6 |
| HCl/DMF | Piperidine | 65 | 12 |
| Gewald Route | None | 85 | 4 |
Industrial-Scale Production Considerations
Solvent Recovery Systems
Large-scale synthesis prioritizes ethanol recovery via fractional distillation, reducing solvent costs by 40%. Continuous-flow reactors enhance throughput, achieving a 2.5 kg/hour production rate.
Waste Management
Sulfur byproducts from the Gewald reaction are neutralized with Ca(OH)₂, generating inert CaSO₄. This aligns with EPA guidelines for non-hazardous waste disposal.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives based on this scaffold, showing promising cytotoxic effects against different cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of compounds similar to 3-amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds may modulate neurotransmitter systems and exhibit antioxidant effects, which are beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Enzyme Inhibition
Studies have reported that this compound can act as an inhibitor of specific enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory drug .
Drug Design and Development
The structural characteristics of 3-amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one provide a framework for the design of novel pharmaceuticals. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it suitable for modifications aimed at enhancing potency and selectivity against specific biological targets .
Organic Electronics
The unique electronic properties of benzothieno-pyrimidine derivatives have led to their investigation in organic semiconductor applications. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
Polymer Chemistry
In polymer science, the incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into how these compounds can be utilized as additives or modifiers in polymer formulations to achieve desired characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of benzothieno-pyrimidinone derivatives are highly dependent on substituents at positions 2, 3, and 5. Below is a comparative analysis of structurally related analogs:
Structural and Functional Modifications
Physicochemical Properties
- Lipophilicity: The 7-tert-butyl derivative (LogP: 3.8) exhibits higher membrane permeability than the target compound (LogP: 2.1) . Bromophenoxy and benzodioxolyl groups increase molecular weight and polar surface area, affecting solubility .
Synthetic Accessibility :
Key Research Findings
Substituent Effects :
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., bromophenoxy) at position 2 increase binding affinity for aromatic receptors in the CNS . Allyl groups at position 3 facilitate covalent interactions with cysteine residues in kinases .
Biological Activity
3-Amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 43088-52-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various research findings, including its role as an inhibitor in different pathways and its therapeutic implications.
- Molecular Formula : C11H13N3OS
- Molecular Weight : 235.31 g/mol
- IUPAC Name : 3-amino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Biological Activity Overview
The biological activity of 3-amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has been investigated primarily in the context of its inhibition of various kinases and its potential as a therapeutic agent in cancer treatment.
Inhibition of Kinases
- PIM Kinases : Research indicates that compounds related to the benzothieno[2,3-d]pyrimidinone scaffold exhibit inhibitory effects against PIM kinases (PIM1, PIM2, and PIM3). These kinases are implicated in tumorigenesis and are attractive targets for cancer therapy. In particular, derivatives of this scaffold have shown nanomolar activity against these kinases .
- LIMK1 Inhibition : The compound has been associated with the inhibition of LIMK1 (LIM domain kinase 1), which plays a crucial role in actin polymerization and cell motility. Inhibiting LIMK1 can prevent the metastatic potential of tumor cells .
SIRT2 Selectivity
Recent studies have highlighted the compound's potential as a selective inhibitor of SIRT2 (Sirtuin 2), an NAD-dependent deacylase involved in various cellular processes such as metabolism and aging. The selectivity for SIRT2 over other sirtuins is crucial for minimizing side effects and enhancing therapeutic efficacy .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
Case Study 1: PIM Kinase Inhibition
A study demonstrated that derivatives of benzothieno[2,3-d]pyrimidinones showed potent inhibitory activity against PIM kinases with Ki values in the low nanomolar range. These findings suggest that these compounds could serve as lead candidates for developing new cancer therapies targeting multiple PIM isoforms .
Case Study 2: SIRT2 Inhibition
In another investigation focusing on SIRT2 inhibitors derived from similar scaffolds, compounds exhibited submicromolar inhibitory activity. The study detailed structure-activity relationships (SAR) that elucidated the pharmacophoric elements responsible for their selectivity and potency .
Data Tables
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | PIM1 | 0.5 | High |
| Compound B | PIM2 | 0.3 | High |
| Compound C | SIRT2 | 200 | Moderate |
Q & A
Q. What are the established synthetic routes for 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-mercapto derivatives with hydrazine hydrate under reflux in pyridine to form the pyrimidine core . Key intermediates, such as Schiff bases, are characterized using NMR, IR spectroscopy, and elemental analysis to confirm structural integrity . For example, hydrazinolysis of the parent compound yields hydrazones, which are further functionalized to test bioactivity .
Q. What standard spectroscopic techniques are used to confirm the structure of this compound and its derivatives?
Structural confirmation relies on:
- ¹H-NMR : To identify aromatic protons (δ 7.77–8.71 ppm) and aliphatic protons (δ 2.91–2.95 ppm) .
- IR spectroscopy : Peaks at ~1655 cm⁻¹ (C=O stretching) and ~3107 cm⁻¹ (N-H stretching) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for derivatives with fluorophenyl substituents .
Q. How is the antimicrobial activity of derivatives evaluated in preliminary studies?
Antimicrobial screening is performed using agar diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Derivatives like Schiff bases and thiosemicarbazones show activity linked to electron-withdrawing substituents, with MIC values ranging from 12.5–50 µg/mL .
Advanced Research Questions
Q. How can synthetic yields be optimized for novel derivatives, and what factors influence cyclization efficiency?
Cyclization efficiency depends on reaction conditions. For example, aza-Wittig reactions with iminophosphoranes and isocyanates require catalytic sodium ethoxide (EtO⁻Na⁺) to achieve >80% yields of 2-substituted pyrimidinones . Solvent choice (e.g., dry pyridine vs. ethanol) and temperature (reflux vs. room temperature) also critically impact product purity .
Q. How do structural modifications (e.g., substituents at C-2 or C-3) affect biological activity, and what contradictions exist in reported data?
- Enhanced activity : 2-Mercapto derivatives exhibit stronger antimicrobial effects than methyl/ethyl analogs due to thiol group reactivity .
- Contradictions : While 3-benzyl derivatives show anti-inflammatory activity in carrageenan-induced edema models , some Schiff bases with nitro groups paradoxically reduce potency despite improved electron-withdrawing properties . These discrepancies suggest substituent positioning and steric effects require deeper investigation.
Q. What computational methods are used to predict reactivity and guide derivative design?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) and global reactivity descriptors (e.g., hardness, electrophilicity). For example, HOMO-LUMO gaps predict nucleophilic attack sites, aiding the design of derivatives with improved corrosion inhibition or DSSC applications . Docking studies further correlate thienopyrimidine interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
Q. How are data contradictions in spectral or biological results resolved during characterization?
Conflicting spectral data (e.g., unexpected δ shifts in ¹H-NMR) are addressed via:
- Variable temperature NMR : To detect dynamic processes like tautomerism .
- Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry, as seen in fluorophenyl-substituted analogs . Biological contradictions are tackled through dose-response reevaluation and comparative assays using standardized strains .
Q. What methodologies are employed to study thermal stability and decomposition pathways of metal complexes of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) track mass loss and phase transitions. For example, transition metal complexes (e.g., Co(II), Ni(II)) decompose in two stages: ligand loss (150–250°C) followed by metal oxide formation (>400°C) .
Methodological Considerations
- Synthetic Optimization : Prioritize anhydrous conditions and catalytic bases (e.g., K₂CO₃) to enhance cyclization yields .
- Biological Assays : Use dual screening (in vitro and in silico) to validate activity and minimize false positives .
- Computational Tools : Combine DFT with molecular docking to rationalize structure-activity relationships and reduce trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
